molecular formula C26H28N4O3S B2790755 1-(3,4-dimethoxyphenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide CAS No. 877814-04-5

1-(3,4-dimethoxyphenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B2790755
CAS No.: 877814-04-5
M. Wt: 476.6
InChI Key: KUZFJIVSUOPGSD-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a triazacyclopenta[cd]azulene core. Key substituents include a 3,4-dimethoxyphenyl group, a phenoxymethyl moiety, and a methyl-substituted carbothioamide side chain.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-N-methyl-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-27-25(34)24-23(17-12-13-20(31-2)21(15-17)32-3)19-11-7-8-14-29-22(28-30(24)26(19)29)16-33-18-9-5-4-6-10-18/h4-6,9-10,12-13,15H,7-8,11,14,16H2,1-3H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZFJIVSUOPGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)COC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazacyclopentaazulene Cores

Compounds from (e.g., 9a–9k ) share the 5,6,7,8-tetrahydro-2α,4α,8α-triazacyclopenta[cd]azulene scaffold but differ in substituents:

  • Thioamide vs. Amide : Derivatives like 9a–9k (thioamide) and 9l–9o (amide) highlight the role of the C=S group. Thioamides exhibit greater lipophilicity and altered hydrogen-bonding capacity compared to amides, which may enhance membrane permeability or target binding .
  • Aryl Substituents: The target compound’s 3,4-dimethoxyphenyl group contrasts with simpler aryl groups in 9a–9k.

Hydrazinecarbothioamide Derivatives

discusses N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides (e.g., compound 6 , IC₅₀ = 0.8 µM/L against MCF-7 cells):

  • Core Structure : Unlike the triazacyclopentaazulene system, these compounds feature a hydrazinecarbothioamide backbone with pyridinylidene groups. The rigid planar structure may facilitate DNA intercalation, a mechanism proposed for their anticancer activity .
  • Substituent Effects: The target compound’s phenoxymethyl group introduces steric bulk compared to the pyridinyl groups in . This could modulate interactions with hydrophobic binding pockets in cellular targets.

Tetrahydroimidazo[1,2-a]pyridine Derivatives

describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, a structurally distinct compound with a fused imidazo-pyridine core:

  • Functional Groups: The nitro and cyano groups in this derivative contrast with the methoxy and carbothioamide groups in the target compound.
  • Physicochemical Properties : The target compound’s higher molecular weight (due to the triazacyclopentaazulene core) may reduce solubility compared to the imidazo-pyridine derivative, which has ester groups that improve hydrophilicity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Activity
Target Compound Triazacyclopentaazulene 3,4-Dimethoxyphenyl, carbothioamide Hypothesized antioxidant/anticancer
Derivatives (9a–9k) Triazacyclopentaazulene Varied aryl thioamides Antioxidant (assumed)
Hydrazinecarbothioamides Hydrazinecarbothioamide Pyridinylidene, dimethylphenyl Anticancer (IC₅₀ = 0.8 µM/L)
Imidazo-pyridine Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester Not specified

Table 2: Substituent Impact on Activity

Substituent Type Electron Effect Lipophilicity (LogP) Proposed Role in Activity
3,4-Dimethoxyphenyl Electron-donating High Radical scavenging (antioxidant)
Carbothioamide (C=S) Polarizable Moderate Enhanced target binding
Pyridinylidene () Planar, conjugated Low DNA intercalation (anticancer)

Key Research Findings

  • Antioxidant Potential: Thioamide derivatives in and demonstrate strong antioxidant activity, likely due to radical stabilization by electron-donating groups (e.g., methoxy) .
  • Anticancer Mechanisms : The rigid hydrazinecarbothioamides in suggest that planar structures enhance anticancer efficacy, whereas the bulkier triazacyclopentaazulene core may favor different binding modes .
  • Synthetic Strategies : The target compound’s synthesis likely parallels methods in , involving cyclization and functionalization of the azulene core .

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